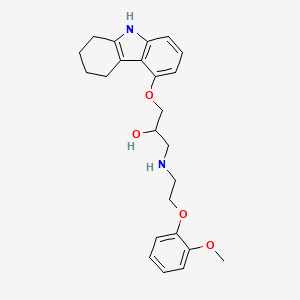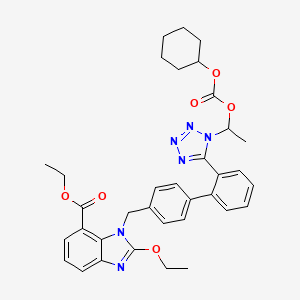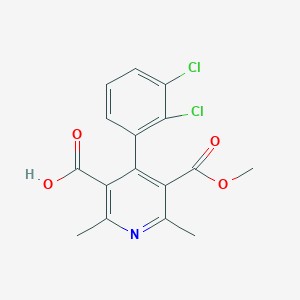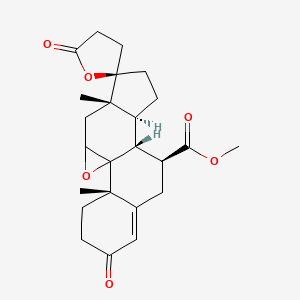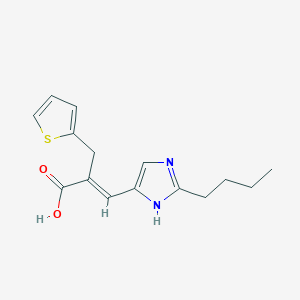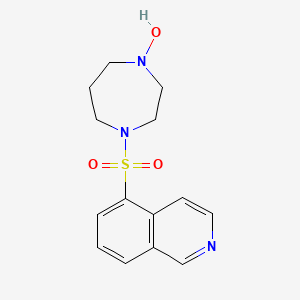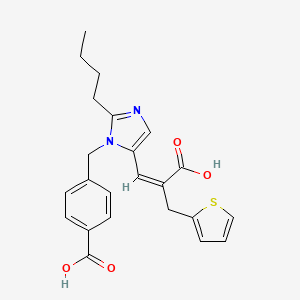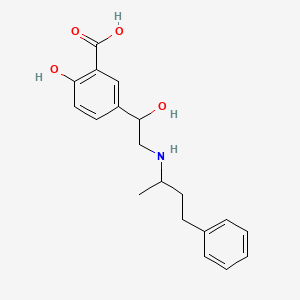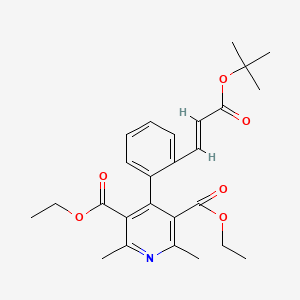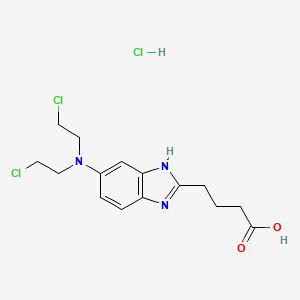
Bendamustine Desmethyl Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bendamustine Desmethyl Impurity is a derivative of Bendamustine, which is an antineoplastic agent used for the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed following rituximab therapy . It belongs to the family of alkylating agents .
Synthesis Analysis
A novel, simple, sensitive, and stability-indicating high-performance liquid chromatography method was developed and validated for the quantification of impurities (process related and degradants) and the assay determination of Bendamustine hydrochloride . The synthesis of a potential bendamustine deschloro dimer impurity has been reported .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Approaches : An efficient synthesis of a bendamustine impurity, specifically bendamustine deschloro dimer, was achieved from 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, involving several steps including benzyl-protection/deprotection, saponification, and Fischer/Steglish esterfication (Yuan & Zhu, 2020).
Characterizing Degradant Impurities : Two degradant impurities in bendamustine hydrochloride were identified and characterized using high-performance liquid chromatography, Q-TOF/MS, and NMR, leading to insights into their structural properties and formation mechanisms (Chen et al., 2015).
Mechanisms of Action and Metabolism
Metabolism and Mechanisms of Action : Bendamustine undergoes extensive first-pass metabolism, producing a cytotoxic hydroxy metabolite. Its unique structure combines an alkylating group, a benzimidazole ring, and a butyric acid side-chain, contributing to its distinct mechanism of action, which is being investigated for potential combination therapies (Gandhi, 2002).
Pharmacokinetic and Pharmacodynamic Profile : The pharmacokinetic profile of bendamustine and its metabolites, including the N-desmethyl-bendamustine, is vital in understanding drug-drug interactions and dosage adjustments in various patient populations (Darwish et al., 2015).
Metabolite Profiling in Urine : Metabolic pathways of bendamustine in humans were elucidated by identifying its metabolites excreted in urine, revealing conversions at the benzimidazole and butyric acid moiety, which are consistent with the overall processes involved in metabolic elimination (Dubbelman et al., 2012).
Clinical Efficacy and Combination Therapies
Cytotoxic Efficacy in Cancer Cell Lines : Bendamustine's cytotoxic and apoptotic activity was characterized in leukemia and breast cancer cell lines, highlighting its specific spectrum of activity and low clastogenic effect, which supports the hypothesis that bendamustine is not a typical alkylating agent (Konstantinov et al., 2002).
Unique Cytotoxicity Pattern : Bendamustine exhibits a unique pattern of cytotoxicity and mechanistic features compared to other alkylating agents, with mechanisms including DNA damage stress response, apoptosis, mitotic checkpoint inhibition, and induction of mitotic catastrophe (Leoni et al., 2008).
Safety And Hazards
Direcciones Futuras
Bendamustine and its impurities are critical to the quality and safety of pharmaceutical products. They are useful in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies . Ongoing and planned studies are evaluating new strategies in which bendamustine is being combined with existing agents and with novel therapies to optimize use in different clinical settings .
Propiedades
IUPAC Name |
4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2.ClH/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22;/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQLSSMJKCGLSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bendamustine Desmethyl Impurity | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)
